2-(2-Phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Description
This compound features a 1,3-thiazole core substituted at the 4-position with a phenyl group and a 1,3,4-oxadiazole ring at the 5-position bearing a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing electronic properties, while the phenyl-thiazole moiety contributes to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3OS/c19-18(20,21)13-8-4-7-12(9-13)15-23-24-16(25-15)14-10-26-17(22-14)11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAPXRXMEZLOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including the compound . The following table summarizes key findings regarding its anticancer properties:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 and caspase activation |
| U-937 (Leukemia) | 12.45 | Cell cycle arrest and apoptosis induction |
| A549 (Lung Cancer) | 10.25 | Inhibition of proliferation via mitochondrial pathway |
Case Study : In a study published in the MDPI journal, derivatives of oxadiazoles showed significant cytotoxicity against human cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . The compound demonstrated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and p53 expression in MCF-7 cells.
Antimicrobial Activity
In addition to its anticancer effects, the compound has also been evaluated for antimicrobial activity. A study indicated that oxadiazole derivatives exhibit significant antibacterial effects against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
The biological activity of this compound appears to involve several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cells from dividing.
- Antibacterial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Adamantyl-Thiazole-Oxadiazole Derivatives ()
Compounds such as 2-(2-Adamantyl-1,3-thiazol-4-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole (6g) and 5-(4-fluorophenyl) analog (6j) share the oxadiazole-thiazole scaffold but replace the phenyl group with bulky adamantyl substituents. Key differences include:
- Melting Points: The adamantyl derivatives exhibit higher melting points (160–190°C) compared to non-bulky analogs, likely due to increased crystallinity from rigid adamantane .
Halogen-Substituted Oxadiazoles ()
Compounds like 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (83.3% yield, m.p. 113–114°C) highlight the role of halogen substituents. Unlike the target compound’s -CF₃ group, halogens (Br, Cl, F) provide moderate electron-withdrawing effects and may alter binding affinity in biological targets .
Trifluoromethyl-Biphenyl Derivatives ()
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-3-yl)-1,3,4-oxadiazole (3.6) shares the -CF₃ group but incorporates a dihydrodioxin ring. This structural variation may enhance π-stacking interactions and solubility compared to the target compound’s simpler phenyl-thiazole system .
Antiproliferative Activity ()
The adamantyl group’s bulk may enhance binding to hydrophobic pockets in cancer targets, whereas the target compound’s phenyl-thiazole moiety could favor different receptor interactions .
Anti-Inflammatory Activity ()
Oxadiazoles with 4-bromophenyl and 3,4-dimethoxyphenyl substituents showed 59.5–61.9% inhibition of inflammation, comparable to indomethacin (64.3%). The target compound’s -CF₃ group may further improve activity by stabilizing charge-transfer interactions .
PARP Inhibition ()
Biphenyl-oxadiazoles (e.g., 3.6 ) targeting poly(ADP-ribose) polymerase (PARP) achieved high yields (92–97%) and melting points (118–196°C). The trifluoromethyl group’s electron-withdrawing nature likely enhances binding to PARP’s NAD⁺-binding domain, a property shared with the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
